molecular formula C7H9Cl2N3 B2681006 1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride CAS No. 2108997-94-8

1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride

Cat. No.: B2681006
CAS No.: 2108997-94-8
M. Wt: 206.07
InChI Key: BNTTYWWOJSHKIO-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe presence of both nitrogen atoms in the fused ring system imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-diaminopyridine with methyl glyoxal in the presence of an acid catalyst. The reaction conditions often require refluxing in a polar solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neuronal signaling. The compound may also inhibit specific enzymes or interact with DNA, thereby exerting its biological effects .

Comparison with Similar Compounds

1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms, leading to different biological activities.

    Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties and applications.

    Tetrahydroimidazo[4,5-c]pyridine:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h2-4H,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTTYWWOJSHKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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